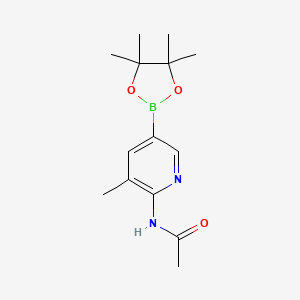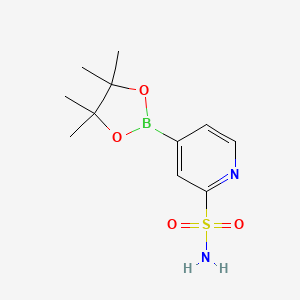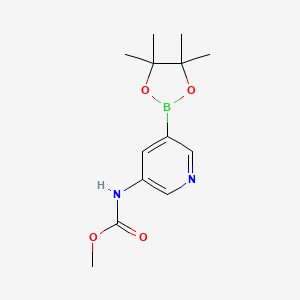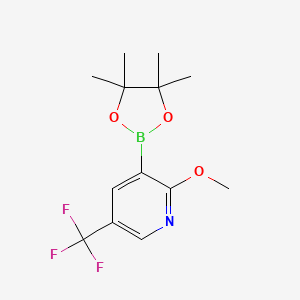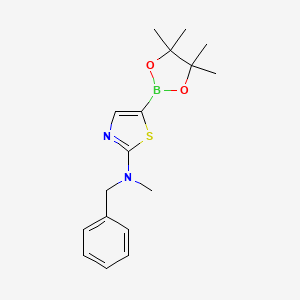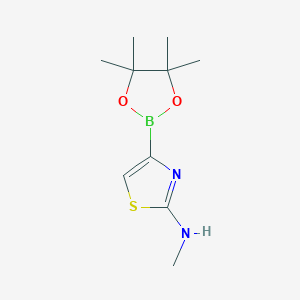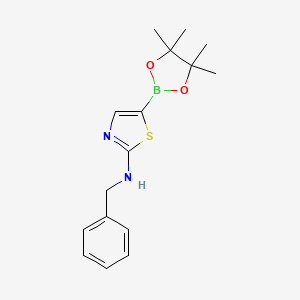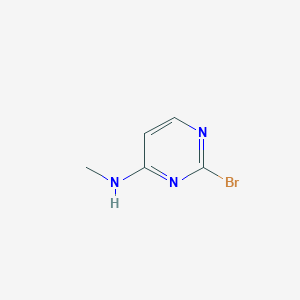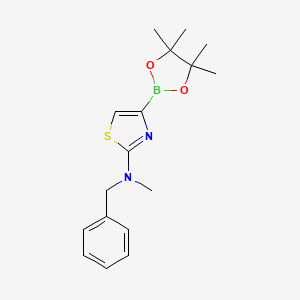
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid ester group. One common method involves the reaction of 2-aminothiazole with benzyl chloride and methyl iodide to form the benzyl(methyl)amino derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid pinacol ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid ester group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, bases like K2CO3 or NaOH, and solvents such as toluene or DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of N-substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Research: Studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic acid ester in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amino group may also participate in hydrogen bonding or other interactions with biological targets, contributing to its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Benzylboronic acid pinacol ester
Uniqueness
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the benzyl(methyl)amino group, which can impart distinct reactivity and potential biological activity compared to other boronic acid esters. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLUYDZLZYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
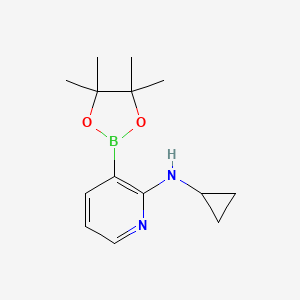
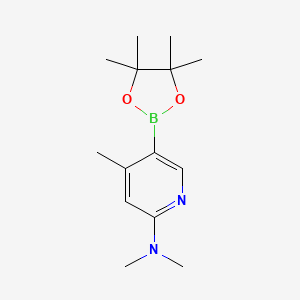
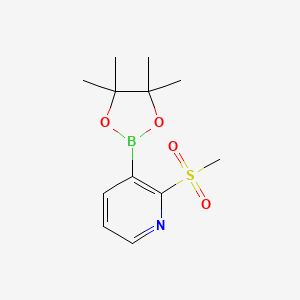
![[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester](/img/structure/B6338221.png)
